molecular formula C28H26N2O5 B2781173 Ethyl 2-(3-methoxyphenyl)-4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-6-carboxylate CAS No. 1114870-91-5

Ethyl 2-(3-methoxyphenyl)-4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-6-carboxylate

Cat. No. B2781173
M. Wt: 470.525
InChI Key: NHUFUYHSQUIQBC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Fluorescence Study

  • Zinquin Ester and Zinquin Acid : These compounds are zinc(II)-specific fluorophores used in biological studies to understand the role of zinc in biological systems. Their synthesis and crystal structures have been elucidated, showing their potential in biological imaging and zinc detection (Mahadevan et al., 1996).

Antimicrobial and Antirheumatic Activity

  • TAK-603 Metabolites : The synthesis and pharmacological properties of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), a compound under clinical evaluation as a disease-modifying antirheumatic drug (DMARD), were explored. One metabolite showed anti-inflammatory effects in a rat model, demonstrating the potential of these compounds in drug development (Baba et al., 1998).

Corrosion Inhibition

  • Quinoxalines as Corrosion Inhibitors : Theoretical studies have been conducted on quinoxalines compounds to evaluate their efficiency as corrosion inhibitors for copper in nitric acid, demonstrating the chemical versatility and application of such compounds in industrial maintenance (Zarrouk et al., 2014).

Optical and Structural Properties

  • 4H-Pyrano[3, 2-c]quinoline Derivatives : The structural and optical properties of certain quinoline derivatives have been studied, revealing insights into their potential use in materials science for the development of novel optical materials (Zeyada et al., 2016).

Enzyme Inhibition for Drug Discovery

  • Quinoxalines as Inhibitors for c-Jun N-terminal Kinases : New quinoxaline derivatives have been synthesized and characterized for their potential as inhibitors of c-Jun N-terminal kinases, a target for therapeutic intervention in various diseases. This highlights the compound's relevance in drug discovery and pharmaceutical research (Abad et al., 2020).

Safety And Hazards

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I hope this general information is helpful, and I’m sorry I couldn’t provide more specific information about the compound you’re interested in. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-34-28(32)20-10-13-24-23(15-20)26(16-25(30-24)19-6-5-7-22(14-19)33-3)35-17-27(31)29-21-11-8-18(2)9-12-21/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUFUYHSQUIQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methoxyphenyl)-4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-6-carboxylate

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